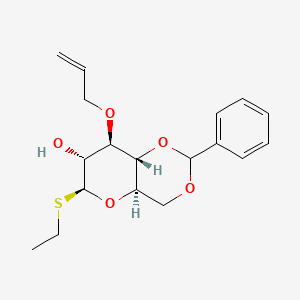
4-Methylbenzene-1-sulfonic acid--naphthalen-1-amine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenamine, 4-methylbenzenesulfonate (1:1) is a chemical compound with the molecular formula C10H9N·C7H8O3S. It is a salt formed from the combination of 1-naphthalenamine and 4-methylbenzenesulfonic acid. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthalenamine, 4-methylbenzenesulfonate (1:1) can be synthesized through a reaction between 1-naphthalenamine and 4-methylbenzenesulfonic acid. The reaction typically involves dissolving both reactants in an appropriate solvent, such as ethanol or methanol, and then allowing the mixture to react at room temperature or under mild heating. The product is then isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-naphthalenamine, 4-methylbenzenesulfonate (1:1) may involve larger-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated mixing systems, and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenamine, 4-methylbenzenesulfonate (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine form or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
1-Naphthalenamine, 4-methylbenzenesulfonate (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the manufacture of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthalenamine, 4-methylbenzenesulfonate (1:1) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, altering their activity, and modulating biochemical pathways. Specific pathways involved can include oxidative stress response, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenamine, 4-methylbenzenesulfonate (11): Similar compounds include other naphthalenamine derivatives and sulfonate salts.
Naphthalene-1-amine: A related compound with similar structural features but different functional groups.
4-Methylbenzenesulfonic acid: Another related compound that shares the sulfonate group.
Uniqueness
1-Naphthalenamine, 4-methylbenzenesulfonate (1:1) is unique due to its specific combination of naphthalenamine and 4-methylbenzenesulfonic acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
14034-65-2 |
|---|---|
Molecular Formula |
C17H17NO3S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;naphthalen-1-amine |
InChI |
InChI=1S/C10H9N.C7H8O3S/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-6-2-4-7(5-3-6)11(8,9)10/h1-7H,11H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
CTNHVYBUMYKLCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


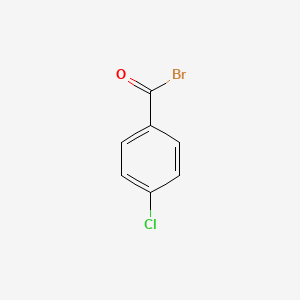
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
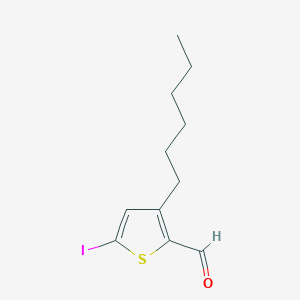
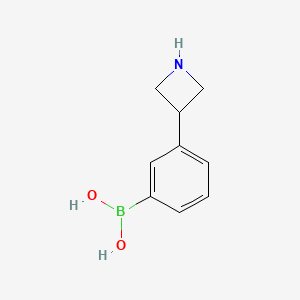

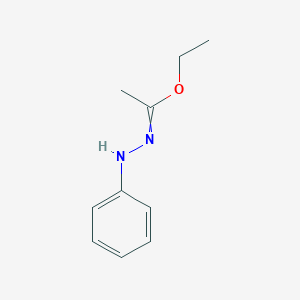
![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)
![4H-Cyclopenta[b]thiophene-4,5,6-trione](/img/structure/B14082835.png)

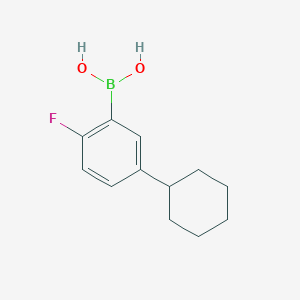
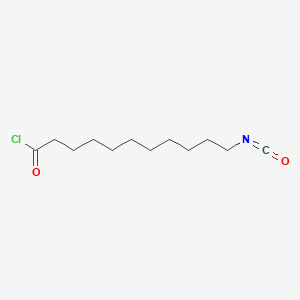

![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2,4-difluorobenzene](/img/structure/B14082869.png)
